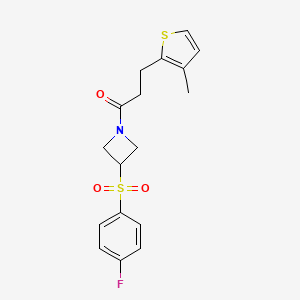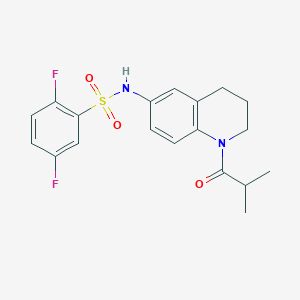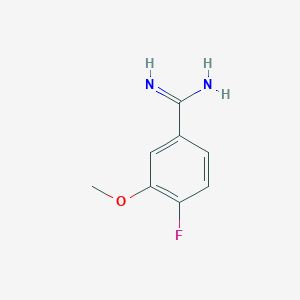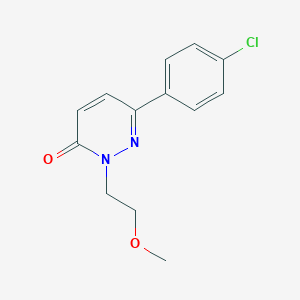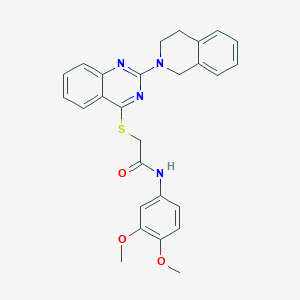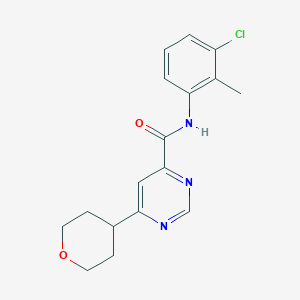![molecular formula C13H13ClN2 B2637803 5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole CAS No. 956964-62-8](/img/structure/B2637803.png)
5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole”, is characterized by a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The E-Z system for naming alkenes can be used to describe the configuration of the double bond in the phenylethenyl group .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthetic Routes via Sonogashira Coupling : The Sonogashira coupling of 1,3-disubstituted-5-chloro-4-iodopyrazoles with phenylacetylene produces 5-chloro-4-(phenylethynyl)pyrazoles, which can be further cyclized to thieno[2,3-c]pyrazoles. This demonstrates a novel synthetic route for constructing pyrazole-based heterocycles, providing valuable intermediates for further chemical transformations (Eller et al., 2011).
Photochemical Transformations : The photolysis of chloro(4-methylpent-3-en-1-ynyl)carbene, derived from a similar pyrazole structure, leads to the formation of novel carbene species and isomeric dienes. This study explores the potential of pyrazole derivatives in generating reactive intermediates for organic synthesis (Gvozdev et al., 2021).
Biological Applications
- Antibacterial Activities : Schiff bases derived from aminophenazone and incorporating pyrazole moieties have shown significant antibacterial activities. This research highlights the potential of pyrazole derivatives in the development of new antibacterial agents (Asiri & Khan, 2010).
Advanced Material Synthesis
- Palladium-Catalyzed Arylation : The palladium-catalyzed direct arylation of 5-chloropyrazoles offers a selective method for synthesizing 4-arylated pyrazoles, previously challenging to access. This technique provides a versatile approach to modifying pyrazole cores for various applications, including materials science and pharmaceutical chemistry (Yan et al., 2012).
Corrosion Inhibition
- Corrosion Inhibitors for Steel : Pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors for C38 steel in hydrochloric acid, demonstrating high inhibition efficiency. This application suggests the potential of these compounds in industrial settings to protect metals against corrosion (Ouali et al., 2013).
Propriétés
IUPAC Name |
5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-10-12(13(14)16(2)15-10)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTXSLOZNIIRCP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
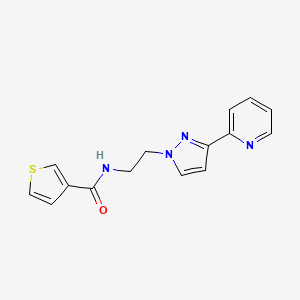
![(Z)-3-(2-methoxyethyl)-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2637722.png)
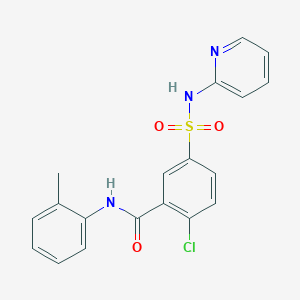

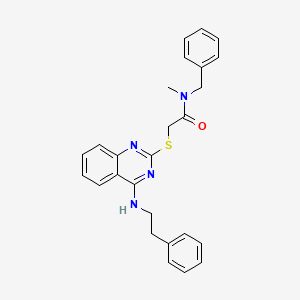
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride](/img/structure/B2637731.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2637732.png)

